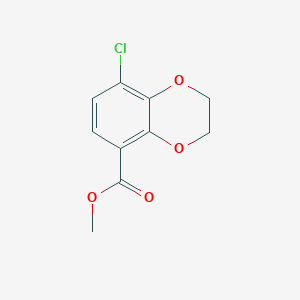
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate is an organic compound with the molecular formula C22H18O10 It is a derivative of anthracene, characterized by the presence of four carboxylate groups and two hydroxyl groups on the anthracene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate typically involves the esterification of 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
科学的研究の応用
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate involves its interaction with various molecular targets. The hydroxyl groups on the anthracene core can form hydrogen bonds with biological molecules, influencing their activity. The carboxylate groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
9,10-Dihydroxy-2,3,6,7-anthracenetetracarboxylic acid: The parent compound from which tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate is derived.
Tetramethyl anthracene-2,3,6,7-tetracarboxylate: A similar compound lacking the hydroxyl groups.
Comparison: this compound is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, while the carboxylate groups facilitate coordination with metal ions.
特性
CAS番号 |
681458-92-4 |
|---|---|
分子式 |
C22H18O10 |
分子量 |
442.4 g/mol |
IUPAC名 |
tetramethyl 9,10-dihydroxyanthracene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C22H18O10/c1-29-19(25)13-5-9-10(6-14(13)20(26)30-2)18(24)12-8-16(22(28)32-4)15(21(27)31-3)7-11(12)17(9)23/h5-8,23-24H,1-4H3 |
InChIキー |
PDJVGYLJLNUKAB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1C(=O)OC)O)C(=O)OC)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)
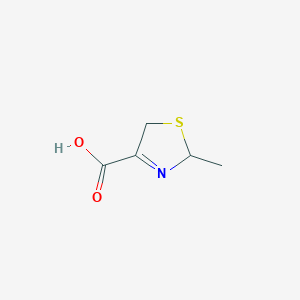
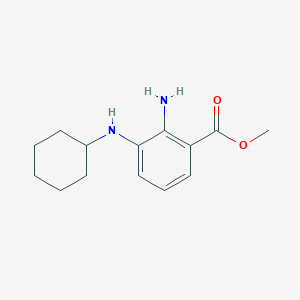

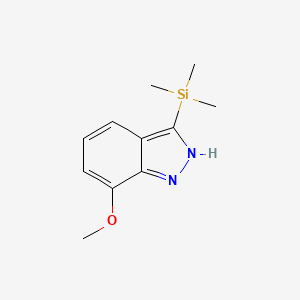
dimethylsilane](/img/structure/B12530591.png)
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
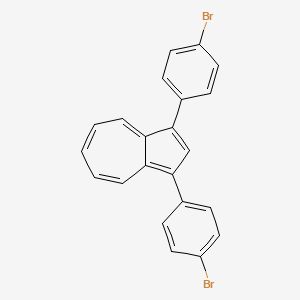
![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
